L-Val-L-boroPro
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Val-L-boroPro can be synthesized through the following steps:
Formation of the dipeptide: The synthesis begins with the coupling of L-valine and L-proline to form the dipeptide.
Boronic acid introduction: The dipeptide is then reacted with boronic acid to introduce the boronic acid moiety.
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically provided as a dried powder and can be resuspended in dimethyl sulfoxide or water for use in various assays .
Chemical Reactions Analysis
Types of Reactions
L-Val-L-boroPro undergoes several types of chemical reactions, including:
Inhibition reactions: It inhibits dipeptidyl peptidases by forming a reversible covalent bond with the active site of the enzyme.
Hydrolysis: The compound can undergo hydrolysis under certain conditions, leading to the breakdown of the boronic acid moiety.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving this compound are typically the result of its inhibitory action on dipeptidyl peptidases, leading to the formation of enzyme-inhibitor complexes .
Scientific Research Applications
L-Val-L-boroPro has a wide range of scientific research applications, including:
Mechanism of Action
L-Val-L-boroPro exerts its effects by inhibiting dipeptidyl peptidases, including dipeptidyl peptidase 4, dipeptidyl peptidase 8, and dipeptidyl peptidase 9 . It disrupts the inhibitory interaction between dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and the inflammasome sensor NLRP1, leading to the activation of the NLRP1 inflammasome . This activation triggers a cascade of immune responses, including the release of cytokines and chemokines that participate in innate and adaptive immune responses .
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H20BN2O3+ |
---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
[(2S)-1-[(2R)-2-boronopyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]azanium |
InChI |
InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/p+1/t7-,8-/m0/s1 |
InChI Key |
FKCMADOPPWWGNZ-YUMQZZPRSA-O |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)[NH3+])(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)[NH3+])(O)O |
Origin of Product |
United States |
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